molecular formula C19H15FN2O3S B6550745 N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide CAS No. 1040657-65-5

N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide

Cat. No.: B6550745
CAS No.: 1040657-65-5
M. Wt: 370.4 g/mol
InChI Key: ORTZLPDQLZRXLE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorophenyl group and a sulfanyl-linked acetamide moiety. The compound is synthesized via S-alkylation of 2-chloro-N-(4-acetylphenyl)acetamide with 5-(4-fluorophenyl)-1,3-oxazole-2-thiol under basic conditions . Key structural features include:

  • 1,3-Oxazole core: The oxazole ring provides rigidity and influences electronic properties.
  • 4-Fluorophenyl substituent: Fluorine atoms improve bioavailability and metabolic resistance.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-12(23)13-4-8-16(9-5-13)22-18(24)11-26-19-21-10-17(25-19)14-2-6-15(20)7-3-14/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTZLPDQLZRXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached through an acylation reaction, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.

Mechanism of Action

The mechanism by which N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can include inhibition of enzyme activity, interaction with DNA or RNA, or modulation of signaling pathways.

Comparison with Similar Compounds

Spectroscopic Data :

  • IR : Stretching bands at 3446 cm⁻¹ (NH) and 1670 cm⁻¹ (C=O) confirm the acetamide group .
  • ¹H NMR : Distinct singlets at δ 2.57 ppm (COCH₃) and δ 4.51 ppm (CH₂) .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with other sulfanyl acetamide derivatives, differing primarily in substituents and heterocyclic cores. A comparative analysis is summarized below:

Compound Molecular Formula Molecular Weight Core Heterocycle Key Substituents Bioactivity/Application
N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide C₁₉H₁₆FN₃O₃S 385.41 g/mol 1,3-Oxazole 4-Fluorophenyl, 4-Acetylphenyl Antimicrobial (inference from analogs)
CDD-934506 () C₁₇H₁₄N₄O₄S 386.38 g/mol 1,3,4-Oxadiazole 4-Methoxyphenyl, 4-Nitrophenyl Antitubercular (PyrG/PanK inhibition)
F465-0346 () C₂₂H₂₄FN₃O₂S 413.51 g/mol 1,3-Oxazole 4-Fluorophenyl, 4-Diethylaminophenyl Not reported
5d () C₁₉H₁₃BrFN₃O₃S 462.29 g/mol 1,3,4-Oxadiazole 5-Bromobenzofuran, 4-Fluorophenyl Tyrosinase inhibition
8t () C₂₀H₁₇ClN₄O₃S 428.5 g/mol 1,3,4-Oxadiazole 5-Chloro-2-methylphenyl, Indole LOX/α-glucosidase inhibition

Key Differences and Trends

Heterocyclic Core Influence :

  • 1,3-Oxazole (target compound) vs. 1,3,4-Oxadiazole (CDD-934506, 5d): Oxadiazoles generally exhibit stronger π-π stacking due to additional nitrogen atoms, enhancing binding to enzyme active sites .
  • The oxazole core in the target compound may confer improved metabolic stability compared to oxadiazoles, which are prone to hydrolysis .

Fluorine vs. Methoxy/Nitro: Fluorine (target compound) offers metabolic resistance, while methoxy (CDD-934506) and nitro (8t) groups modulate solubility and redox properties .

Bioactivity: Antimicrobial Activity: Benzothiazole analogs of the target compound (e.g., N-(4-acetylphenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide) show MIC values of 8–32 µg/mL against S. aureus and E. coli .

Biological Activity

N-(4-acetylphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide, also known by its CAS number 1040657-65-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H15FN2O3SC_{19}H_{15}FN_{2}O_{3}S with a molecular weight of 370.4 g/mol. The structure features an acetylphenyl group and a 1,3-oxazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may exhibit antimicrobial , anti-inflammatory , and analgesic properties. The presence of the oxazole ring is significant as compounds within this class often demonstrate a range of pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, oxazole derivatives have been shown to inhibit bacterial growth and have potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated through in vitro assays. It is hypothesized that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This effect is crucial for developing treatments for chronic inflammatory diseases.

Analgesic Properties

Analgesic activity has been assessed using standard pharmacological tests such as the writhing test and hot plate test in animal models. The results indicate that the compound may provide pain relief comparable to established analgesics, making it a candidate for further development in pain management therapies.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of similar compounds:

  • Antimalarial Activity : A study demonstrated that oxazole derivatives showed significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting that modifications to the oxazole structure can enhance efficacy against malaria .
  • Histopathological Assessments : In toxicity studies involving similar oxazole compounds, histopathological evaluations indicated low toxicity levels with no significant adverse effects observed in treated animals. This suggests a favorable safety profile for further clinical exploration .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to various biological targets involved in pain and inflammation pathways, supporting their potential therapeutic applications .

Data Tables

Property Value
Molecular FormulaC19H15FN2O3SC_{19}H_{15}FN_{2}O_{3}S
Molecular Weight370.4 g/mol
CAS Number1040657-65-5
Antimicrobial ActivityYes (various pathogens)
Anti-inflammatory ActivityYes
Analgesic ActivityYes

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